N2-Ethyl Substitution Increases Lipophilicity by ~0.7–1.4 logP Units Versus N2-Unsubstituted Analog, Altering CNS Permeability Profile
The computed XLogP3-AA for the target compound is 0.1, representing a substantial increase in lipophilicity compared to the N2-unsubstituted analog 4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS 2098095-10-2), whose unsubstituted lactam NH and lower molecular weight (C₇H₇F₃N₂O₂, MW 208.14) are expected to produce a XLogP3-AA value significantly below 0 (estimated ≤ –0.6 based on the parent unsubstituted tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold ACD/LogP of –1.11 ). The N2-ethyl group adds two methylene units and eliminates one H-bond donor, contributing a ΔlogP of approximately +0.7 to +1.4 units, which shifts the compound from a low-permeability CNS-negative space toward a more balanced CNS-accessible profile [1].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 (C₉H₁₁F₃N₂O₂, MW 236.19, HBD = 1) |
| Comparator Or Baseline | N2-unsubstituted analog (CAS 2098095-10-2): C₇H₇F₃N₂O₂, MW 208.14, HBD = 2; estimated XLogP3-AA ≤ –0.6 based on scaffold ACD/LogP = –1.11 |
| Quantified Difference | Estimated ΔXLogP3-AA ≈ +0.7 to +1.4 (target vs. N2-H analog) |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07 release; ChemSpider ACD/Labs for scaffold baseline) |
Why This Matters
Lipophilicity differences of this magnitude directly impact passive membrane permeability, CNS penetration potential (cLogP 1–3 is optimal for CNS drugs), and nonspecific protein binding—making the N2-ethyl compound structurally distinct for CNS-targeted discovery programs compared to the more polar N2-H analog.
- [1] PubChem. Compound Summary for CID 121205351: computed XLogP3-AA = 0.1, HBD = 1, TPSA = 49.4 Ų. Accessed April 2026. View Source
